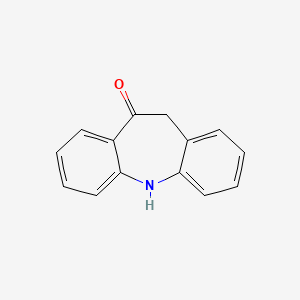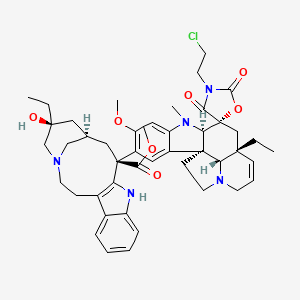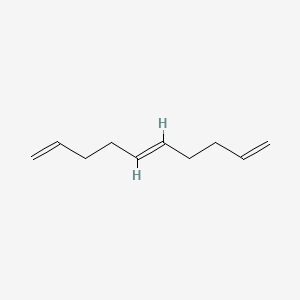
1,5,9-Decatriene
Übersicht
Beschreibung
1,5,9-Decatriene: is an organic compound with the molecular formula C10H16 . It is a linear triene, meaning it contains three double bonds in its carbon chain. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5,9-Decatriene can be synthesized through several methods. One common approach involves the dehydrohalogenation of halogenated precursors. For example, the dehydrohalogenation of This compound halides can yield this compound under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of This compound derivatives . This process typically involves the use of metal catalysts such as palladium or nickel to facilitate the removal of hydrogen atoms and form the desired triene .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5,9-Decatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using or catalysts is a typical method.
Substitution: Halogenation reactions often use like chlorine or bromine.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as .
Substitution: Halogenated derivatives like This compound halides .
Wissenschaftliche Forschungsanwendungen
1,5,9-Decatriene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5,9-decatriene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds make it reactive towards electrophiles and nucleophiles, allowing it to undergo addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Hexatriene: Another linear triene with three double bonds but a shorter carbon chain.
1,3,5,7-Octatetraene: A linear tetraene with four double bonds.
1,5,9-Cyclododecatriene: A cyclic triene with three double bonds in a twelve-membered ring.
Uniqueness: 1,5,9-Decatriene is unique due to its specific carbon chain length and the position of its double bonds. This structure imparts distinct chemical properties and reactivity compared to other trienes and tetraenes .
Eigenschaften
CAS-Nummer |
13393-64-1 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
deca-1,5,9-triene |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H,1-2,5-8H2 |
InChI-Schlüssel |
GMGYODAMPOELNZ-UHFFFAOYSA-N |
SMILES |
C=CCCC=CCCC=C |
Isomerische SMILES |
C=CCC/C=C/CCC=C |
Kanonische SMILES |
C=CCCC=CCCC=C |
Aussehen |
Solid powder |
Key on ui other cas no. |
13393-64-1 |
Piktogramme |
Flammable; Corrosive; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deca-1,5,9-triene; EINECS 236-474-2. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,5,9-Decatriene be used to synthesize complex molecules?
A1: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it plays a key role in synthesizing the bis(tetrahydrofuran) ring unit found in natural products like Asimilobin []. This compound, along with its diastereomer, was successfully synthesized using a convergent route starting from trans-1,5,9-Decatriene [].
Q2: How does the structure of this compound affect its reactivity in polymerization reactions?
A2: The presence of three double bonds within the this compound molecule makes it highly reactive in polymerization reactions like Acyclic Diene Metathesis Polymerization (ADMET) []. Interestingly, by using a specific Schrock catalyst, researchers can exploit the catalyst's inability to metathesize trisubstituted olefins, enabling the synthesis of perfectly alternating unsaturated copolymers from a single this compound monomer []. This control over the polymerization process is attributed to the specific arrangement of double bonds within the this compound molecule [].
Q3: What insights can computational chemistry offer in understanding the properties of this compound?
A3: Computational methods are valuable tools for predicting molecular properties. For example, scaled minimal basis sets calculations have been employed to predict the longitudinal electric polarizabilities of conjugated chain molecules like this compound []. These calculations offer a cost-effective approach to estimate polarizability, a crucial property influencing intermolecular interactions [].
Q4: Can this compound be used to study radical reactions?
A4: Absolutely. Research shows that this compound, when subjected to tert-butyl hydroperoxide-loaded autoxidation, can be converted into hydroperoxy-1,2-dioxolanes []. This reaction pathway provides insights into the reactivity of this compound in radical-mediated processes and helps assess the kinetics of allylic peroxyl radical rearrangements and cyclizations [].
Q5: Has this compound been identified in natural sources?
A5: Yes, research indicates that this compound, specifically its 2,3,5,8-tetramethyl derivative, has been identified as a constituent of Tridax procumbens leaf extracts using Gas Chromatography-Mass Spectrometry []. This finding suggests the presence of this compound derivatives in natural sources and opens avenues for investigating their potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


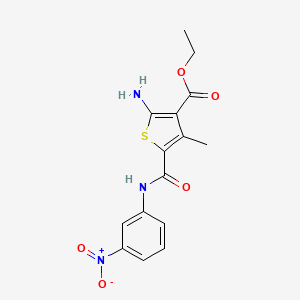
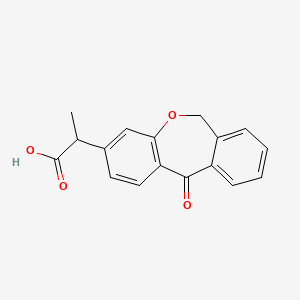

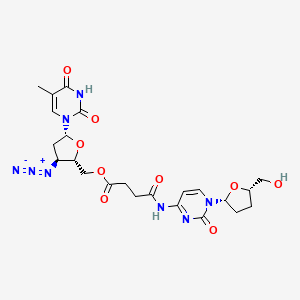
![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)

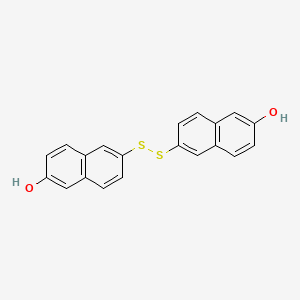
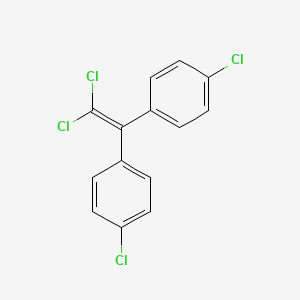
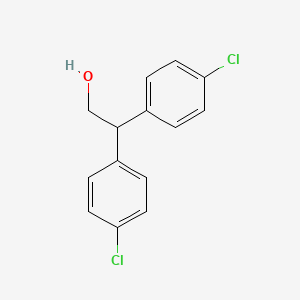
![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)
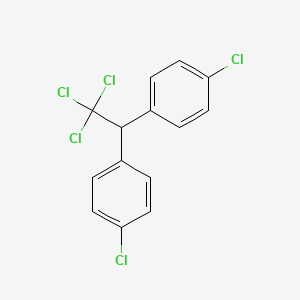
![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)
